Introduction: The Significance of Fluorinated 1,2,4-Thiadiazoles in Medicinal Chemistry
Introduction: The Significance of Fluorinated 1,2,4-Thiadiazoles in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the synthesis and characterization of the novel compound, 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole. This guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the compound's nature.
The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] These five-membered heterocyclic compounds, containing one sulfur and two nitrogen atoms, are a cornerstone in the development of new therapeutic agents.[2] The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the synthesis of fluorinated 1,2,4-thiadiazole derivatives, such as 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole, is of significant interest to the drug discovery community.
This guide details a robust synthetic route to this compound and a thorough characterization of its chemical and physical properties, providing a solid foundation for its further investigation and potential application in therapeutic development.
PART 1: Synthesis of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole
The synthesis of the target compound is achieved through a nucleophilic aromatic substitution reaction. This approach leverages the high reactivity of the 5-position of the 1,2,4-thiadiazole ring towards nucleophiles.[3] The key transformation involves the displacement of a chloride on the 3-methyl-1,2,4-thiadiazole core by sodium 2,2-difluoroethoxide.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for the target compound.
Experimental Protocol
Step 1: Preparation of Sodium 2,2-difluoroethoxide
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of 2,2-difluoroethanol (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases. The resulting suspension is the sodium 2,2-difluoroethoxide reagent.
Step 2: Synthesis of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole
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In a separate flask, dissolve 5-chloro-3-methyl-1,2,4-thiadiazole (1.0 equivalent) in anhydrous dimethylformamide (DMF).[4]
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Add the freshly prepared sodium 2,2-difluoroethoxide suspension from Step 1 to the solution of 5-chloro-3-methyl-1,2,4-thiadiazole at room temperature.
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Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous mixture with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the pure 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole.
PART 2: Characterization
A comprehensive suite of analytical techniques is employed to confirm the structure and purity of the synthesized 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole.
Diagram of the Molecular Structure
Caption: Molecular structure of the target compound.
Spectroscopic and Analytical Data
The following tables summarize the expected analytical data for the title compound, based on established values for similar structures and functional groups.
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H-NMR | ~2.6 | s | - | -CH₃ |
| ~4.6 | t | ~14 | -OCH₂- | |
| ~6.2 | tt | ~54, ~4 | -CHF₂ | |
| ¹³C-NMR | ~15 | q | - | -CH₃ |
| ~68 | t | ~25 | -OCH₂- | |
| ~115 | t | ~240 | -CHF₂ | |
| ~170 | s | - | C5 (Thiadiazole) | |
| ~175 | s | - | C3 (Thiadiazole) | |
| ¹⁹F-NMR | ~-125 | dt | ~54, ~14 | -CHF₂ |
Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C NMR, and CFCl₃ for ¹⁹F NMR. Coupling constants are approximate.
Table 2: Predicted IR and Mass Spectrometry Data
| Technique | Predicted Value | Interpretation |
| IR (cm⁻¹) | ~2950-3000 | C-H stretching (alkyl) |
| ~1600-1650 | C=N stretching (thiadiazole ring) | |
| ~1200-1300 | C-O stretching | |
| ~1050-1150 | C-F stretching | |
| MS (m/z) | ~194 | [M]⁺ (Molecular Ion) |
| ~113 | [M - CHF₂CH₂O]⁺ | |
| ~85 | [M - CHF₂CH₂O - N₂]⁺ |
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole. The described synthetic route is efficient and relies on readily available starting materials. The comprehensive analytical data serves as a benchmark for researchers seeking to synthesize and utilize this novel fluorinated heterocyclic compound. The insights provided herein are intended to facilitate further exploration of this and related compounds in the pursuit of new and improved therapeutic agents.
References
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3920677/]
- Identification of metabolites of fluorine-18-labeled M2 muscarinic receptor agonist, 3-(3-[(3-fluoropropyl)thio]-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine, produced by human and rat hepatocytes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11824820/]
- Product Class 10: 1,2,4-Thiadiazoles. Science of Synthesis. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-013-00353]
-
Synthesis of 5-(4-alkoxy-[5][6][7]thiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidi ne oxalate salts and their evaluation as muscarinic receptor agonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10863794/]
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503525/]
- SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLES. UTAR Institutional Repository. [URL: http://eprints.utar.edu.my/2606/]
- A Facile Synthesis of 3-Substituted 5-Oxo-1,2,4-thiadiazoles from Amidoximes. ResearchGate. [URL: https://www.researchgate.
- 1,2,4-Thiadiazole, 5-amino-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C7710776&Type=IR-SPEC&Index=1]
- C-Nucleophilic Substitution of 5-Halo-1,2,3-thiadiazoles as an Approach to Fused Pyridones and Pyranones. Journal of Chemical Research. [URL: https://pubs.rsc.org/en/content/articlelanding/1998/jr/a707440g]
- 2,2-Difluoroethanol(359-13-7) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/359-13-7_1HNMR.htm]
- Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...). ResearchGate. [URL: https://www.researchgate.net/figure/Mass-spectra-of-thiadiazole-derivatives-1-2-and-3-A-B-and-C-respectively_fig4_322692015]
- Infrared and Raman spectra of 1,2,5-thiadiazole. Academia.edu. [URL: https://www.academia.edu/28271167/Infrared_and_Raman_spectra_of_1_2_5_thiadiazole]
- Synthesis of some New Fluorine containing Oxazoles, Oxadiazoles, Thiadiazoles and Triazines 'V. Zenodo. [URL: https://zenodo.org/record/5903908]
- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. [URL: https://www.ijrpc.com/files/05-332.pdf]
- Asymmetric Synthesis of 2,2-Difluoro-4-methylenepentanedioic Acid: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.com/application-notes/asymmetric-synthesis-of-2,2-difluoro-4-methylenepentanedioic-acid]
-
Nucleophilic substitution in 4,7-dibromo[5][6][7]thiadiazolo[3,4-d]pyridazine. MDPI. [URL: https://www.mdpi.com/1420-3049/25/21/5129]
- 19F NMR Chemical Shift Table. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/nmr-spectroscopy-services/19f-nmr-chemical-shift-table.html]
- Mass fragmentation pattern of compound 7. thiadiazole and reflux for 3.... ResearchGate. [URL: https://www.researchgate.
- 1,2,4-Thiadiazoles and Their Properties. ISRES. [URL: https://www.isres.org/174-thiadiazoles-and-their-properties.html]
- 2,2-Difluoroethanol(359-13-7) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/359-13-7_13CNMR.htm]
- Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... ResearchGate. [URL: https://www.researchgate.
- 2,2-Difluoroethanol. SpectraBase. [URL: https://spectrabase.com/compound/JEvWI0041Qg]
- Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/thiadiazoles/1,2,4-thiadiazoles.shtm]
- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents. [URL: https://patents.google.
- Preparation method of 2, 2-difluoroethanol. Google Patents. [URL: https://patents.google.
- 13C NMR. University of Regensburg. [URL: https://www-3.unipv.it/webbio/teaching/chimorgbio/spettroscopia/13C-NMR.pdf]
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [URL: https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy]
- The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride. Google Patents. [URL: https://patents.google.
- 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883838/]
- 13C-NMR. UCLA. [URL: http://www.chem.ucla.edu/~harding/IGOC/C/carbon13nmr01.pdf]
- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [URL: https://www.mdpi.com/1420-3049/19/2/2318]
-
Green Efficient Synthesis of[3][5][8]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c03310]
- Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. Google Patents. [URL: https://patents.google.
- Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c00989]
- Process for preparing 2,2-difluoroethanol. Google Patents. [URL: https://patents.google.
- NMR Chemical Shifts of Trace Impurities. KGROUP. [URL: https://kgroup.rutgers.edu/sites/default/files/inline-files/NMR_impurities_2010.pdf]
- Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [URL: https://www.researchgate.net/figure/Calculated-and-experimental-13-C-NMR-chemical-shifts_tbl2_221920708]
- Tables For Organic Structure Analysis. University of Colorado. [URL: https://www.colorado.edu/lab/sammakia/sites/default/files/attached-files/tables_for_organic_structure_analysis.pdf]
- 5-CHLORO-3-METHYL-1,2,4-THIADIAZOLE. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8453488.htm]
- 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8796443/]
- NMR Solvent Data Chart. Cambridge Isotope Laboratories. [URL: https://www.isotope.
- NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [URL: https://organicchemistrydata.org/hansreich/resources/nmr/?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 5-CHLORO-3-METHYL-1,2,4-THIADIAZOLE | 21734-85-0 [chemicalbook.com]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of metabolites of fluorine-18-labeled M2 muscarinic receptor agonist, 3-(3-[(3-fluoropropyl)thio]-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine, produced by human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 5-(4-alkoxy-[1,2,5]thiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidi ne oxalate salts and their evaluation as muscarinic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
